![molecular formula C96H149ClF3N23O23S2 B10828344 (4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid](/img/structure/B10828344.png)

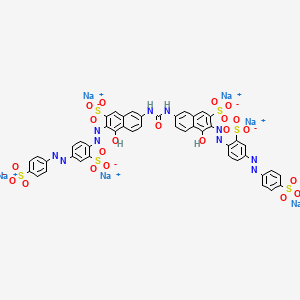

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

YAP-TEAD-IN-1 (TFA) est un puissant inhibiteur peptidique compétitif de l'interaction entre la protéine associée à Yes (YAP) et les facteurs de transcription de la famille du domaine TEA (TEAD). Ce composé est un peptide de 17 résidus qui présente une affinité de liaison plus élevée pour TEAD1 que pour YAP. Il est principalement utilisé en recherche scientifique pour étudier l'interaction YAP-TEAD, qui joue un rôle crucial dans la voie de signalisation Hippo, une voie impliquée dans la régulation de la taille des organes, la prolifération cellulaire et l'apoptose .

Méthodes De Préparation

La synthèse de YAP-TEAD-IN-1 (TFA) implique des techniques de synthèse organique et des réactifs spécifiques. Le composé est un peptide de 17 résidus avec une séquence Ac-Val-Pro-{Phe(3-Cl)}-{Hcy}-Leu-Arg-Lys-{Nle}-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2, avec un pont disulfure entre Hcy4 et Cys13 . La préparation de ce composé nécessite généralement des méthodes de synthèse peptidique, notamment la synthèse peptidique en phase solide (SPPS), qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

YAP-TEAD-IN-1 (TFA) subit principalement la formation de liaisons peptidiques et la formation de ponts disulfure lors de sa synthèse. Le composé est stable dans des conditions physiologiques et ne subit pas facilement d'oxydation, de réduction ou de réactions de substitution. Les réactifs courants utilisés dans sa synthèse comprennent les acides aminés protégés, les réactifs de couplage comme le HBTU (hexafluorophosphate de O-benzotriazole-N,N,N',N'-tétraméthyl-uronium) et les agents réducteurs comme le dithiothréitol (DTT) pour la formation de ponts disulfure . Le principal produit formé à partir de ces réactions est le peptide final de 17 résidus avec la séquence et le pont disulfure désirés.

Applications de recherche scientifique

YAP-TEAD-IN-1 (TFA) a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il est utilisé pour étudier les interactions protéine-protéine et le développement d'inhibiteurs pour ces interactions. En biologie, il est utilisé pour étudier le rôle de l'interaction YAP-TEAD dans la voie de signalisation Hippo, qui est cruciale pour la prolifération cellulaire, l'apoptose et la régulation de la taille des organes . En médecine, YAP-TEAD-IN-1 (TFA) est utilisé pour explorer des cibles thérapeutiques potentielles pour le traitement du cancer, car l'interaction YAP-TEAD est souvent dysrégulée dans divers cancers .

Mécanisme d'action

YAP-TEAD-IN-1 (TFA) exerce ses effets en inhibant de manière compétitive l'interaction entre les facteurs de transcription YAP et TEAD. Cette inhibition empêche la formation du complexe YAP-TEAD, qui est nécessaire à l'activation transcriptionnelle des gènes cibles impliqués dans la prolifération et la survie cellulaires . En bloquant cette interaction, YAP-TEAD-IN-1 (TFA) peut moduler l'expression des gènes régulés par la voie de signalisation Hippo, affectant ainsi la croissance et l'apoptose cellulaires .

Applications De Recherche Scientifique

YAP-TEAD-IN-1 (TFA) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study protein-protein interactions and the development of inhibitors for these interactions. In biology, it is used to investigate the role of the YAP-TEAD interaction in the Hippo signaling pathway, which is crucial for cell proliferation, apoptosis, and organ size regulation . In medicine, YAP-TEAD-IN-1 (TFA) is used to explore potential therapeutic targets for cancer treatment, as the YAP-TEAD interaction is often dysregulated in various cancers .

Mécanisme D'action

YAP-TEAD-IN-1 (TFA) exerts its effects by competitively inhibiting the interaction between YAP and TEAD transcription factors. This inhibition prevents the formation of the YAP-TEAD complex, which is necessary for the transcriptional activation of target genes involved in cell proliferation and survival . By blocking this interaction, YAP-TEAD-IN-1 (TFA) can modulate the expression of genes regulated by the Hippo signaling pathway, thereby affecting cell growth and apoptosis .

Comparaison Avec Des Composés Similaires

YAP-TEAD-IN-1 (TFA) est unique en raison de sa forte affinité de liaison pour TEAD1 et de sa capacité à inhiber efficacement l'interaction YAP-TEAD. Des composés similaires incluent d'autres inhibiteurs peptidiques de l'interaction YAP-TEAD, tels que le Peptide 17 et d'autres peptides cycliques qui ciblent la même interaction . YAP-TEAD-IN-1 (TFA) se distingue par sa séquence spécifique et la présence d'un pont disulfure, ce qui améliore sa stabilité et son affinité de liaison .

Propriétés

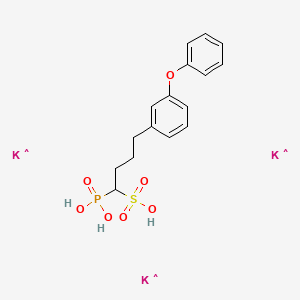

Formule moléculaire |

C96H149ClF3N23O23S2 |

|---|---|

Poids moléculaire |

2149.9 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C93H144ClN23O21S2.C2HF3O2.CH4/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119;3-2(4,5)1(6)7;/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100);(H,6,7);1H4/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-;;/m0../s1 |

Clé InChI |

IKHHLNSSOGABIQ-FWCZREQHSA-N |

SMILES isomérique |

C.CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C.C(=O)(C(F)(F)F)O |

SMILES canonique |

C.CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B10828267.png)

![9-ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B10828285.png)

![(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide;methane](/img/structure/B10828296.png)

![2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B10828301.png)

![(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828310.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate](/img/structure/B10828349.png)

![4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane;hydrochloride](/img/structure/B10828364.png)

![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B10828366.png)